![molecular formula C16H16N2O2 B2504714 4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one CAS No. 2402837-44-7](/img/structure/B2504714.png)
4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one" is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of biological activities. Quinoxaline derivatives have been extensively studied for their potential as kinase inhibitors, antiproliferative agents, and for their spectroscopic properties which may lend them to applications in material science.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves multi-component reactions that can include anilines, benzaldehydes, and other phenolic compounds. For instance, the synthesis of tetrahydroquinoline derivatives, which are structurally related to quinoxalines, has been achieved using a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol . Similarly, the synthesis of 4-phenoxyquinoline derivatives containing a 3-oxo-3,4-dihydroquinoxaline moiety has been reported, which showed significant biological activity .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be analyzed using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like DFT calculations. These analyses can provide insights into the vibrational wavenumbers, molecular interactions, and electrostatic potential regions of the compound . Additionally, the molecular docking studies can predict the binding affinity of these molecules to biological targets, which is crucial for their potential as inhibitors .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including tautomerism, which is the interconversion between two isomers of a compound. For example, a study on 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives revealed the existence of tautomeric mixtures in solution . The reactivity of these compounds can also be influenced by the presence of substituents on the quinoxaline ring, which can affect their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. Substituents such as methoxy groups can impact the compound's solubility, reactivity, and interaction with biological targets. For example, the presence of a methoxy group at specific positions on the anilinoquinazoline framework was found to be essential for high cell growth inhibition . The protecting group di-(4-methoxyphenyl)methyl has been shown to be useful in the synthesis of urethanes and uridine derivatives, with efficient removal by specific reagents .
Applications De Recherche Scientifique
Antibacterial Applications
4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one and its derivatives exhibit significant antibacterial activities. For instance, related compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one demonstrated potent antibacterial effects against various bacterial strains including Staphylococcus aureus, Bacillus species, Escherichia coli, and others. This suggests that derivatives of this compound could be considered for further research and development in antibacterial applications (Osarodion Peter Osarumwense, 2022).
Antitumor and Anticancer Applications
The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, closely related to this compound, has shown promise as an anticancer lead. It inhibited tumor growth significantly in mice without obvious signs of toxicity. Moreover, it exhibited high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel. This highlights its potential as a novel class of tubulin-binding tumor-vascular disrupting agents, indicating that derivatives of this compound might have similar antitumor applications (Mu-Tian Cui et al., 2017).
Optimization for Drug Synthesis
A practical synthesis of compounds closely related to this compound, like methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, has been developed. This highlights the compound's relevance in the pharmaceutical industry, especially for key intermediates in drug synthesis (T. Furutani et al., 2002).
Propriétés
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-13-6-4-5-12(9-13)10-18-11-16(19)17-14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYFHCNAYGDRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

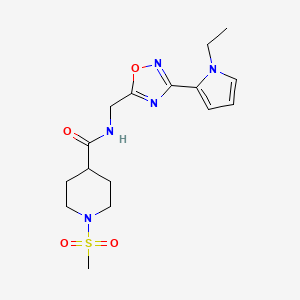
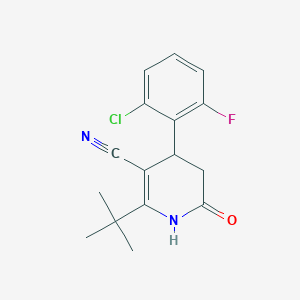
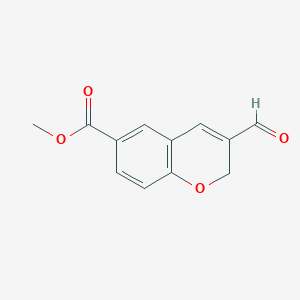

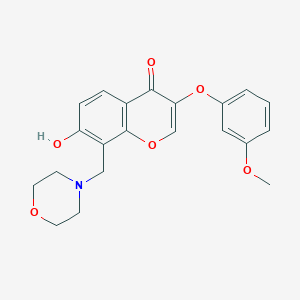
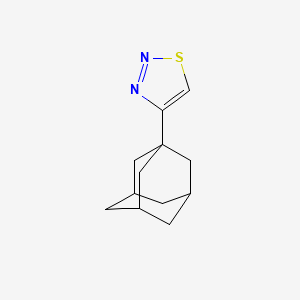
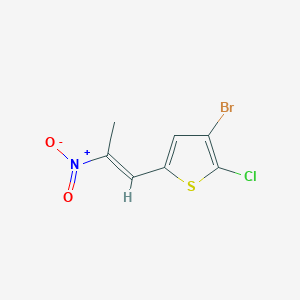
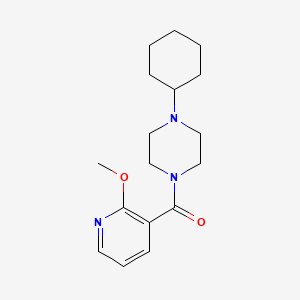
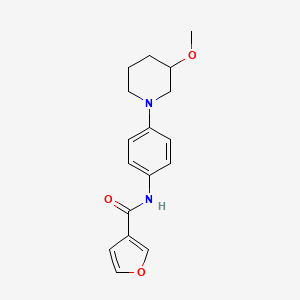
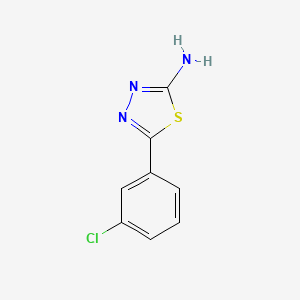
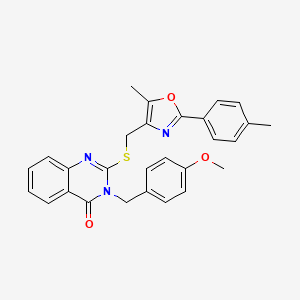

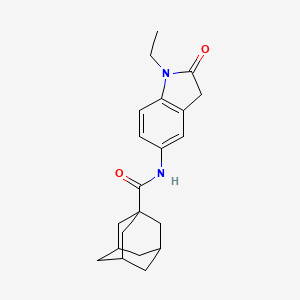
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)